molecular formula C12H13NO B8574941 5-(Phenylmethyl)-2-furanmethanamine CAS No. 30263-40-2

5-(Phenylmethyl)-2-furanmethanamine

Cat. No. B8574941
CAS RN: 30263-40-2
M. Wt: 187.24 g/mol
InChI Key: XEZYLPQDMDYBRK-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

7N Ammonia/methanol(40 mL) and Raney nickel(3 g) were added to 5-benzyl-furan-2-carbaldehyde described in Preparation Example 39 (2.5 g, 13 mmol), and the solution was stirred for 22 hours under hydrogen atmosphere at room temperature. After removing the catalyst by filtering through Celite pad, the solvent was evaporated in vacuo and C-(5-benzyl-furan-2-yl)methylamine (1.6 g, 8.6 mmol, 65.8%) was obtained.
[Compound]
Name
Example 39
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[O:12][C:11]([CH:13]=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:15].CO>[Ni]>[CH2:1]([C:8]1[O:12][C:11]([CH2:13][NH2:15])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Example 39
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(O1)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
N.CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 22 hours under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtering through Celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(O1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.6 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.